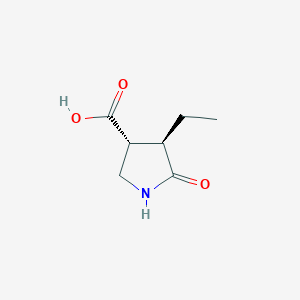
1,11-Diaminoundecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Diaminoundecan-6-ol is a solid compound with the chemical formula C11H26N2O and a molecular weight of 202.33694 g/mol . It is an aliphatic diamine alcohol compound, characterized by the presence of two amino groups and one hydroxyl group. This compound is typically found as white crystals at room temperature and is soluble in water and some organic solvents like ethanol and acetone .
Métodos De Preparación
1,11-Diaminoundecan-6-ol can be synthesized through various chemical routes. One common method involves the amination reaction between hexanedial and 11-amino-1-undecanol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the amination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,11-Diaminoundecan-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,11-Diaminoundecan-6-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed as a surfactant, preservative, and in the production of bio-based materials.
Mecanismo De Acción
The mechanism of action of 1,11-Diaminoundecan-6-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
1,11-Diaminoundecan-6-ol can be compared with other similar compounds, such as:
1,10-Diaminodecane: Lacks the hydroxyl group, making it less versatile in certain reactions.
1,12-Diaminododecane: Has a longer carbon chain, affecting its solubility and reactivity.
6-Amino-1-hexanol: Contains only one amino group, limiting its applications compared to this compound. The uniqueness of this compound lies in its combination of two amino groups and one hydroxyl group, providing a balance of reactivity and versatility in various chemical and biological applications.
Propiedades
Número CAS |
5961-00-2 |
|---|---|
Fórmula molecular |
C11H26N2O |
Peso molecular |
202.34 g/mol |
Nombre IUPAC |
1,11-diaminoundecan-6-ol |
InChI |
InChI=1S/C11H26N2O/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11,14H,1-10,12-13H2 |
Clave InChI |
JSVZYRZGURPUGR-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CCCCCN)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)




![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
